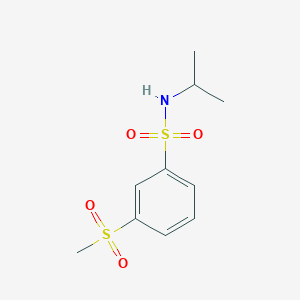
N-isopropyl-3-(methylsulfonyl)benzenesulfonamide
Overview
Description
N-isopropyl-3-(methylsulfonyl)benzenesulfonamide, also known as MS-222 or tricaine methanesulfonate, is a chemical compound commonly used in scientific research as an anesthetic for aquatic animals. It was first synthesized in the 1950s and has since become a popular choice due to its effectiveness and low toxicity.
Mechanism of Action
N-isopropyl-3-(methylsulfonyl)benzenesulfonamide works by blocking nerve impulses, which leads to a loss of consciousness and a decrease in reflexes. It is believed to bind to specific ion channels in nerve cells, which prevents the movement of ions and disrupts normal nerve function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on aquatic animals. For example, it can alter the activity of enzymes involved in energy metabolism and cause changes in blood chemistry. It can also affect the functioning of the immune system and lead to oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-isopropyl-3-(methylsulfonyl)benzenesulfonamide is its low toxicity and high efficacy as an anesthetic. It is also relatively easy to administer and has a short recovery time. However, there are some limitations to its use, including the fact that it can interfere with certain physiological processes and cause changes in behavior and metabolism.
Future Directions
There are a number of potential future directions for research involving N-isopropyl-3-(methylsulfonyl)benzenesulfonamide. For example, researchers could investigate its effects on different species of aquatic animals or explore alternative methods of administering the compound. Additionally, there may be opportunities to develop new compounds based on the structure of this compound that could have improved efficacy or fewer side effects.
Scientific Research Applications
N-isopropyl-3-(methylsulfonyl)benzenesulfonamide is commonly used in scientific research as an anesthetic for aquatic animals, including fish, amphibians, and reptiles. It is particularly useful for studies involving behavior, physiology, and toxicology, as it allows researchers to handle and manipulate animals without causing undue stress or harm.
properties
IUPAC Name |
3-methylsulfonyl-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S2/c1-8(2)11-17(14,15)10-6-4-5-9(7-10)16(3,12)13/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHQGIVACVMYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-1-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4400335.png)
![4-chloro-N,N-bis[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4400340.png)
![4-methyl-1-[4-(3-nitrophenoxy)butyl]piperidine hydrochloride](/img/structure/B4400348.png)
![methyl N-[(4-chlorophenyl)sulfonyl]-N-ethylglycinate](/img/structure/B4400358.png)
![4-[3-(3-nitrophenoxy)propyl]morpholine hydrochloride](/img/structure/B4400364.png)
![N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4400373.png)


![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4400391.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(3-chloro-4-methylphenyl)benzamide](/img/structure/B4400414.png)

![{2-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}methanol hydrochloride](/img/structure/B4400427.png)
![N-[4-(dimethylamino)benzyl]cycloheptanamine hydrochloride](/img/structure/B4400434.png)
![{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4400435.png)